molecular formula C16H32N2O2 B4276981 N,N'-1,4-butanediylbis(3,3-dimethylbutanamide)

N,N'-1,4-butanediylbis(3,3-dimethylbutanamide)

Cat. No.: B4276981
M. Wt: 284.44 g/mol
InChI Key: YMUVMGKAFBOMOW-UHFFFAOYSA-N
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Description

N,N’-1,4-Butanediylbis(3,3-dimethylbutanamide) is a synthetic organic compound characterized by its unique structure, which includes two 3,3-dimethylbutanamide groups connected by a 1,4-butanediyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-butanediylbis(3,3-dimethylbutanamide) typically involves the reaction of 1,4-diaminobutane with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-1,4-butanediylbis(3,3-dimethylbutanamide) may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Butanediylbis(3,3-dimethylbutanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N’-1,4-Butanediylbis(3,3-dimethylbutanamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of enzyme inhibition and receptor modulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-1,4-butanediylbis(3,3-dimethylbutanamide) exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially leading to alterations in cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,4-Butanediylbis(3,3-dimethylbutanamide) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-(3,3-dimethylbutanoylamino)butyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-15(2,3)11-13(19)17-9-7-8-10-18-14(20)12-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUVMGKAFBOMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCCCNC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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